molecular formula C12H16D5N3O5S3.HCl B1164881 Brinzolamide-d5 HCl

Brinzolamide-d5 HCl

Cat. No. B1164881
M. Wt: 424.999
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 150937-43-2 (unlabelled)

Scientific Research Applications

Pharmacological Applications

Brinzolamide is a specific inhibitor of carbonic anhydrase II (CA-II), primarily used to reduce intraocular pressure (IOP) by suppressing the formation of aqueous humor in the eye. This mechanism makes it effective in treating ocular hypertension and primary open-angle glaucoma. Brinzolamide has been shown to reduce IOP by about 18% in clinical studies and can be used alongside beta-blockers and prostaglandins. Interestingly, it may also mildly improve ocular blood flow due to its potential for causing metabolic acidosis, leading to vasodilatation and enhanced blood flow. This dual effect of reducing IOP and improving ocular blood flow is particularly useful in certain types of glaucoma patients with vascular dysregulation (Iester, 2008).

Drug Delivery Systems

Brinzolamide's clinical application is limited by its poor aqueous solubility. To address this, research has focused on microemulsion-based ocular delivery systems to enhance its solubility and bioavailability. For instance, a study optimized and characterized a Brinzolamide-loaded microemulsion for glaucoma treatment, which demonstrated favorable characteristics like small droplet size and prolonged drug release, making it a promising method for ocular delivery (Gohil et al., 2020).

Novel Formulations

Recent research has explored innovative formulations to enhance Brinzolamide's therapeutic efficacy. One study investigated the potential of Brinzolamide-loaded soft contact lenses for glaucoma therapy. The study found that the lenses showed no significant changes in physical properties upon drug loading, maintaining stability and offering a potential alternative in glaucoma therapy (De Guzman et al., 2022).

Pharmacokinetics and Stability

Understanding the pharmacokinetics of Brinzolamide is crucial for its effective application. A comprehensive study on rabbits revealed insights into the drug's pharmacokinetics following different administration routes, highlighting the significant role of the conjunctival-scleral pathways in drug absorption to the ciliary body. This study indicated a low absolute bioavailability in aqueous humor for topically applied Brinzolamide (Naageshwaran et al., 2020). Additionally, forced degradation studies under various conditions provided insights into the stability of Brinzolamide and the formation of degradation products, which is essential for ensuring the safety and efficacy of the drug (Vishnuvardhan et al., 2016).

properties

Product Name

Brinzolamide-d5 HCl

Molecular Formula

C12H16D5N3O5S3.HCl

Molecular Weight

424.999

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.